Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-6-9(15)12-11(14-13-6)19-5-7-3-4-8(18-7)10(16)17-2/h3-4H,5H2,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSDDYREEAUWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that many similar compounds interact with their targets by forming covalent bonds, disrupting normal cellular functions.

Biochemical Pathways

Compounds with similar structures have been found to interfere with various biochemical pathways, including those involved in cell growth and proliferation.

Biological Activity

Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

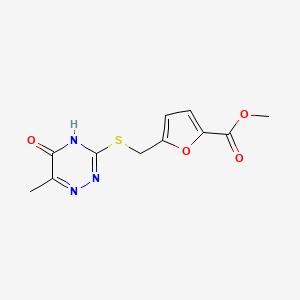

The compound's structure can be represented as follows:

This indicates the presence of a furan ring, a triazine moiety, and a methylthio group, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of the triazine ring possess substantial antimicrobial properties. A study highlighted that compounds containing the triazine structure exhibited broad-spectrum antibacterial activity. For instance, derivatives similar to this compound showed significant inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 0.91 µM |

| Compound B | Staphylococcus aureus | 1.25 µM |

| Methyl 5... | Mycobacterium smegmatis | 50 µg/mL |

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against several cancer cell lines. The presence of specific substituents on the triazine ring was found to enhance cytotoxicity significantly.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving various triazine derivatives:

- Compound C exhibited an IC50 of 1.98 µg/mL against A431 cells.

- Compound D showed an IC50 of 1.61 µg/mL against Jurkat cells.

These results suggest that modifications to the molecular structure can lead to enhanced anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies indicate that:

- Electron-withdrawing groups on the phenyl ring increase antibacterial potency.

- Hydrophobic side chains significantly enhance antimicrobial activity.

Table 2: Structure–Activity Relationships

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency |

| Hydrophobic side chains | Enhanced antimicrobial effects |

| Methyl group at position 4 | Increased cytotoxicity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with the target molecule:

Key Observations :

- Triazinone vs.

- Linker Groups : The thioether bridge in the target compound may confer higher metabolic stability compared to sulfonylurea (e.g., ) or phosphonate (e.g., ) linkers, which are prone to hydrolysis.

Physicochemical Properties

- Solubility: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits good solubility in organic solvents, attributed to its nitro and fluorine substituents. The target compound’s triazinone-thioether group may reduce lipophilicity (predicted logP ~2.5) compared to (logP ~3.1).

- Crystallinity: The fluoronitrophenyl derivative forms stable crystals dominated by π-stacking, whereas the target’s triazinone moiety could promote hydrogen bonding, influencing crystal packing and stability.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate?

The synthesis typically involves multi-step reactions, including thioether formation between triazinone and furan intermediates. Key steps include:

- Step 1: Activation of the triazinone sulfur group using coupling agents (e.g., DCC or EDCI) under inert atmosphere.

- Step 2: Nucleophilic substitution with a furan-methyl precursor in solvents like DMF or ethanol at 60–80°C .

- Critical Parameters:

- Solvent choice (polar aprotic solvents enhance reactivity).

- Temperature control (60–80°C prevents side reactions).

- Catalysts (triethylamine or acetic anhydride improves yield) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the triazine ring (δ 8.2–8.5 ppm for NH protons) and furan ester (δ 3.8 ppm for methoxy group) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

- Mass Spectrometry (MS): ESI-MS identifies the molecular ion peak [M+H]+ at m/z 323.3 .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme Inhibition Assays: Measure IC50 values against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates .

- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

- Antimicrobial Testing: Broth microdilution against Gram-positive/negative bacteria (MIC values reported in µg/mL) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Key structural modifications and their effects:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Triazine ring substitution (e.g., Cl or CF3) | Increased lipophilicity and target binding | |

| Furan ester replacement (e.g., thiophene) | Altered metabolic stability | |

| Methyl group position on triazine | Steric effects on enzyme inhibition |

Q. How to resolve contradictions in reported biological activity data across studies?

- Step 1: Validate assay conditions (e.g., buffer pH, incubation time) to ensure reproducibility .

- Step 2: Compare compound purity (HPLC) and batch-to-batch variability .

- Step 3: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) to confirm mechanism .

- Example: Discrepancies in IC50 values may arise from differences in enzyme isoforms or cell line heterogeneity .

Q. What strategies optimize reaction yields for scale-up synthesis?

Q. How to investigate the compound’s mechanism of action at the molecular level?

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., triazine binding to ATP pockets) .

- Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Proteomics: SILAC-based profiling to identify downstream protein targets in treated cells .

Methodological Notes

- Contradiction Analysis: Cross-validate data using multiple techniques (e.g., NMR + X-ray crystallography for ambiguous stereochemistry) .

- Advanced SAR: Utilize QSAR models to predict bioactivity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.